4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Description
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS: 1069473-61-5) is a heterocyclic compound with the molecular formula C₈H₆ClN₃O₂ and a molecular weight of 211.605 g/mol . Its structure features a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at position 4, a methyl group at position 7, and a carboxylic acid moiety at position 3. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and nucleoside analogs .
Properties
IUPAC Name |
4-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-12-2-4(8(13)14)5-6(9)10-3-11-7(5)12/h2-3H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCXKVHEWPXSRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CN=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655011 | |
| Record name | 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1069473-61-5 | |
| Record name | 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Cyclization
A common approach begins with 2-methyl-3,3-dichloroacrylonitrile which is condensed with trimethyl orthoformate to form intermediates such as 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene . This intermediate undergoes addition-condensation cyclization with formamidine salts to form the pyrrolo[2,3-d]pyrimidine core, followed by elimination of hydrogen chloride to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives.
The cyclization and elimination reactions are typically performed in a one-pot method with controlled temperature profiles: addition-condensation at 0–50 °C and elimination at 50–110 °C, with preferred ranges of 20–40 °C and 60–80 °C respectively.
Introduction of the 7-Methyl Group
- The methyl group at the 7-position is introduced via methyl-substituted starting materials or by methylation reactions on the pyrrolo[2,3-d]pyrimidine scaffold prior to or after ring closure. Specific details on methylation are less documented but are integrated into the initial cyclization steps when using 2-methyl-substituted acrylonitrile derivatives.
Carboxylic Acid Functionalization at the 5-Position
The 5-carboxylic acid is introduced by oxidation or hydrolysis of nitrile or ester groups positioned at the 5-site of the heterocycle. For example, oxidation of double bonds or hydrolysis of cyano or ester groups in intermediates leads to the carboxylic acid functionality.
One method involves preparing ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane, followed by reaction with formamidine to form pyrimidinols, which are cyclized and then converted to the chlorinated pyrrolo[2,3-d]pyrimidine carboxylic acid derivatives.
Chlorination Step
Chlorination at the 4-position is achieved by treatment of the 7H-pyrrolo[2,3-d]pyrimidin-4-ol intermediate with chlorinating agents such as phosphorus oxychloride or thionyl chloride, resulting in 4-chloro derivatives.
This step is critical for obtaining the desired chlorinated heterocycle, which is a key intermediate for further functionalization.
Reaction Conditions and Yields
Key Research Findings and Advantages of Novel Methods
Recent patented methods reduce the number of synthetic steps to four, improving overall yield and purity while minimizing by-products and waste.
The novel methods emphasize ecological and economical advantages by reducing solvent use, shortening reaction times, and simplifying purification steps. For instance, the final 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate is obtained with purity >99.5% by HPLC without further purification.
The use of well-controlled synthetic steps and optimized molar ratios (e.g., base:formamidine salt:starting material in 2.0–3.0 : 1.0–1.5 : 1) enhances reaction efficiency and reproducibility.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: These include nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For nucleophilic aromatic substitution.
Palladium Catalysts: For Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions typically yield biaryl compounds.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives as antiviral agents. Notably, compounds containing the pyrrolo[2,3-d]pyrimidine scaffold have shown efficacy against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). The structural modifications at positions 4 and 7 enhance their antiviral activity by optimizing interactions with viral targets.
Case Study : A study published in Molecules demonstrated that specific derivatives exhibited significant inhibition of ZIKV replication. The structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups at position 4 increased antiviral potency, suggesting a pathway for further optimization of these compounds for therapeutic use against flavivirus infections .
Cancer Research
The compound's ability to inhibit specific kinases involved in cancer progression has been investigated. Pyrrolo[2,3-d]pyrimidine derivatives have been identified as potential inhibitors of protein kinases that play crucial roles in tumor growth and metastasis.
Case Study : Research published in Journal of Medicinal Chemistry reported on various pyrrolo[2,3-d]pyrimidine analogs that demonstrated selective inhibition of cancer cell lines. The findings suggested that these compounds could serve as lead candidates for developing targeted cancer therapies .
Organic Synthesis
This compound is also utilized as a versatile building block in organic synthesis. Its unique structure allows for the development of complex molecules through various chemical reactions.
Applications in Synthesis :
- Coupling Reactions : Used in cross-coupling reactions to form new carbon-carbon bonds.
- Functionalization : Can be modified to introduce various functional groups, enhancing its utility in synthesizing pharmaceuticals and agrochemicals.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby interfering with signal transduction pathways involved in cell division and inflammation . This inhibition can lead to therapeutic effects in conditions such as cancer and autoimmune diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituents, molecular properties, and synthetic applications.
Substituent Variations at Position 7
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid
- Molecular Formula : C₇H₄ClN₃O₂
- Molecular Weight : 197.58 g/mol
- CAS : 186519-92-6
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid
- Molecular Formula : C₁₀H₁₀ClN₃O₂
- Molecular Weight : 239.66 g/mol
- CAS : 1184918-12-4
- Key Differences : The bulky isopropyl group at position 7 increases lipophilicity and may hinder interactions with biological targets, making it less favorable for drug delivery compared to the methyl analog .
4-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid
- CAS: Not explicitly listed, but referenced in product catalogs .
Halogenation and Functional Group Modifications
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid
- Molecular Formula : C₇H₃Cl₂N₃O₂
- Molecular Weight : 232.02 g/mol
- CAS : 1638768-02-1
- Key Differences: Additional chlorine at position 2 enhances electrophilicity, making it more reactive in nucleophilic substitution reactions compared to the mono-chlorinated target compound .
Methyl 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Derivatives with Modified Core Structures
Methyl-7-chloro-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
- Molecular Formula : C₁₂H₁₃ClN₂O₄
- This structural complexity may improve binding affinity to enzymatic targets like kinases .
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid
- Molecular Formula : C₇H₄BrN₃O₂
- CAS : 1638763-74-2
Comparative Data Table
Biological Activity
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential as a scaffold for developing kinase inhibitors. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₇H₆ClN₃O₂
- Molecular Weight : 167.60 g/mol
- CAS Number : 7781-10-4
- Melting Point : 125–126 °C
The biological activity of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives primarily involves the inhibition of various kinases, which are crucial in cell signaling pathways related to cancer and inflammatory diseases. Notably, these compounds have shown significant selectivity towards specific kinase targets such as:
- 3-Phosphoinositide-Dependent Kinase 1 (PDK1) : Inhibitors derived from this scaffold have demonstrated potent activity against PDK1, which is implicated in cancer progression.
- Colony-Stimulating Factor 1 Receptor (CSF1R) : Selective inhibitors have been developed that exhibit subnanomolar enzymatic inhibition of CSF1R, suggesting potential applications in treating diseases involving macrophage activity.
Case Studies
- Inhibition of PDK1 :
- CSF1R Inhibition :
Biological Activity Overview
| Biological Target | Activity Level | Reference |
|---|---|---|
| PDK1 | Potent Inhibitor | |
| CSF1R | Subnanomolar Inhibition | |
| Janus Kinase (JAK) | Selective Inhibitor |
Synthesis and Structural Variations
Recent advancements in synthetic methodologies have improved the efficiency and yield of producing 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives. Various structural modifications have been explored to enhance their biological activity and selectivity against specific kinases.
Q & A
Q. How can the structure of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid be confirmed experimentally?
- Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify proton environments and carbon frameworks. For example, the methyl group at position 7 and chlorine at position 4 produce distinct splitting patterns .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (CHClNO) and fragmentation patterns .
- X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous confirmation of the fused pyrrole-pyrimidine system and substituent positions. Similar compounds (e.g., ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate) have been resolved using this method .
Q. What are common synthetic routes to this compound?
- Methodological Answer: Synthesis typically involves multi-step organic reactions:
- Core Ring Formation: Start with a pyrrole or pyrimidine precursor. For example, coupling ethyl cyanoacetate with halogenated intermediates (e.g., 2-bromo-1,1-dimethoxyethane) to form the pyrrolo-pyrimidine backbone .
- Functionalization: Introduce the chlorine substituent via electrophilic substitution (e.g., POCl) and the methyl group via alkylation (e.g., methyl iodide) .
- Carboxylic Acid Formation: Hydrolyze ester intermediates (e.g., ethyl or isopropyl esters) under basic conditions (NaOH/EtOH) to yield the carboxylic acid .
Advanced Research Questions
Q. How do structural modifications at positions 4 (Cl) and 7 (methyl) influence biological activity?
- Methodological Answer: Structure-activity relationship (SAR) studies involve systematic substitutions and biochemical assays:
- Position 4 (Cl): Replace Cl with other halogens (Br, I) or electron-withdrawing groups (NO) to assess effects on binding affinity. For analogs like 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine, chlorine enhances kinase inhibition by stabilizing halogen bonds in ATP-binding pockets .
- Position 7 (methyl): Substitute with bulkier groups (e.g., cyclopentyl or furan-2-ylmethyl) to evaluate steric effects on target selectivity. Methyl groups often improve metabolic stability compared to larger substituents .
- Assays: Use kinase inhibition assays (e.g., ADP-Glo™) and cellular proliferation models (e.g., MTT assay) to quantify activity changes .
Q. How can contradictory data on synthesis yields or biological activities be resolved?
- Methodological Answer: Contradictions often arise from variations in reaction conditions or analytical methods:
- Yield Optimization: Compare protocols for similar compounds (e.g., 4-chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine). For instance, refluxing in DMF vs. THF may alter intermediate stability and final yields .
- Biological Replicates: Ensure consistent assay conditions (e.g., cell line passage number, ATP concentration in kinase assays). Discrepancies in IC values for analogs like ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate may stem from differing buffer pH or incubation times .
- Analytical Validation: Cross-validate purity using HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) and LC-MS .
Q. What strategies improve the scalability of synthesis for in vivo studies?
- Methodological Answer: Key considerations for scale-up include:
- Intermediate Stability: Protect reactive intermediates (e.g., amino-pyrimidines) from oxidation by using inert atmospheres (N) or stabilizers like BHT .
- Solvent Selection: Replace low-boiling solvents (e.g., THF) with safer alternatives (2-MeTHF) to reduce flammability risks .
- Purification: Optimize column chromatography (e.g., switch from silica to reverse-phase C18) for higher throughput .
Q. How can degradation pathways of this compound be characterized under physiological conditions?
- Methodological Answer: Stability studies involve:
- Forced Degradation: Expose the compound to stress conditions (acid/base hydrolysis, heat, light). Monitor degradation products via LC-MS. For example, the carboxylic acid group may decarboxylate under acidic conditions, forming 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine .
- Metabolic Profiling: Use liver microsomes or hepatocyte models to identify phase I/II metabolites (e.g., glucuronidation at the carboxylic acid) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
